molecular formula C9H13ClN2OS B2946754 3-Amino-1-(thiolan-3-yl)pyridin-2-one;hydrochloride CAS No. 2445793-94-0

3-Amino-1-(thiolan-3-yl)pyridin-2-one;hydrochloride

Cat. No.: B2946754
CAS No.: 2445793-94-0
M. Wt: 232.73
InChI Key: AYDSIZWZNYOFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(thiolan-3-yl)pyridin-2-one;hydrochloride is a chemical compound with the molecular formula C9H12N2OS·HCl. It is a derivative of pyridin-2-one, featuring an amino group at the third position and a thiolan ring attached to the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(thiolan-3-yl)pyridin-2-one;hydrochloride typically involves the following steps:

    Formation of the Thiolan Ring: The thiolan ring can be synthesized through the cyclization of a suitable precursor, such as a thiol and an alkene, under acidic or basic conditions.

    Attachment to Pyridin-2-one: The thiolan ring is then attached to the pyridin-2-one core through a nucleophilic substitution reaction. This step often requires the use of a strong base, such as sodium hydride, to deprotonate the thiol group and facilitate the nucleophilic attack on the pyridin-2-one ring.

    Introduction of the Amino Group: The amino group is introduced through a reductive amination reaction, where an amine is reacted with an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(thiolan-3-yl)pyridin-2-one;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridin-2-one ring can be reduced to form dihydropyridine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acyl chlorides, sodium hydride as base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyridine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-Amino-1-(thiolan-3-yl)pyridin-2-one;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(thiolan-3-yl)pyridin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(tetrahydrothiophen-3-yl)pyridin-2-one
  • 3-Amino-1-(thiolan-2-yl)pyridin-2-one
  • 3-Amino-1-(thiolan-4-yl)pyridin-2-one

Uniqueness

3-Amino-1-(thiolan-3-yl)pyridin-2-one;hydrochloride is unique due to the specific positioning of the thiolan ring and the amino group on the pyridin-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-amino-1-(thiolan-3-yl)pyridin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS.ClH/c10-8-2-1-4-11(9(8)12)7-3-5-13-6-7;/h1-2,4,7H,3,5-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDSIZWZNYOFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1N2C=CC=C(C2=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.